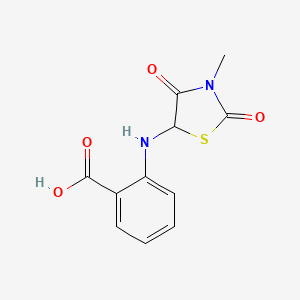

2-(3-甲基-2,4-二氧代-噻唑烷-5-氨基)-苯甲酸

描述

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves multiple steps, including condensation and cyclocondensation reactions. For instance, 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to form 2-hydroxy benzoic acid arylidene hydrazides, which are then cyclocondensed with thioglycolic acid to yield thiazolidinone derivatives (H. S. Patel & S. J. Patel, 2010). This synthesis route demonstrates the feasibility of generating similar structures by manipulating the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is often characterized using X-ray crystallography and spectroscopic methods. One study detailed the molecular structure of a thiazolidine moiety, highlighting the planarity of the structure and the hydrogen bonding patterns within the crystal lattice (P. Kosma, E. Selzer, & K. Mereiter, 2012). Such analyses are crucial for understanding the compound's behavior and reactivity.

Chemical Reactions and Properties

Thiazolidinone compounds undergo various chemical reactions, influenced by their functional groups and structural features. For example, electrochemical synthesis has been utilized to generate disulfides from thiazolidinone derivatives, showcasing their versatility in chemical transformations (R. Esmaili & D. Nematollahi, 2013).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are typically investigated using various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are critical for their potential applications in chemical synthesis and pharmaceutical research. Studies have explored the reactivity of these compounds with different metal ions to form complexes, indicating their potential as ligands in coordination chemistry (N. Mishra et al., 2019).

科学研究应用

噻唑烷二酮类化合物作为 PTP 1B 抑制剂

噻唑烷二酮类化合物(TZDs),包括与“2-(3-甲基-2,4-二氧代-噻唑烷-5-氨基)-苯甲酸”结构相似的化合物,已被研究其作为蛋白酪氨酸磷酸酶 1B(PTP 1B)抑制剂的潜力。PTP 1B 在胰岛素信号通路中起着至关重要的作用,其抑制有助于控制与 2 型糖尿病相关的胰岛素抵抗。研究表明,TZD 骨架的结构修饰可以增强 PTP 1B 抑制活性,这提示了设计治疗或控制 2 型糖尿病的新型抑制剂的途径 (Verma、Yadav 和 Thareja,2019)。

苯并稠合噻唑衍生物的药理潜力

对与本化合物具有核心结构的苯并稠合噻唑衍生物的研究表明具有显着的抗氧化和抗炎特性。这些衍生物通过环缩合反应合成,并且显示出有希望的体外活性,突出了它们作为需要抗氧化和抗炎干预的疾病的替代治疗剂的潜力 (Raut 等人,2020)。

2,4-噻唑烷二酮在药物化学中的作用

2,4-噻唑烷二酮,也称为格列酮类药物,以其多功能的药理活性而闻名,包括抗菌、抗癌和抗糖尿病作用。TZD 核心的结构适应性允许针对各种临床疾病开发多种先导分子。本综述强调了 N-3 和 C-5 位的取代对增强生物活性的重要性,为新药分子的设计提供了见解 (Singh 等人,2022)。

苯甲酸在肠道功能中的调节作用

苯甲酸,一种与所讨论化合物在结构上相关的成分,已被发现通过改善消化、吸收和屏障功能来调节肠道功能。使用动物模型的研究表明,适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫和微生物群来增强肠道健康。这些发现表明苯甲酸及其衍生物在改善胃肠道健康方面具有潜在应用 (Mao 等人,2019)。

属性

IUPAC Name |

2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBCBEUDXRDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)